molecular formula C5H12O4 B1603727 2-Hydroxyethyl propionate CAS No. 24567-27-9

2-Hydroxyethyl propionate

Cat. No.: B1603727
CAS No.: 24567-27-9
M. Wt: 136.15 g/mol
InChI Key: HAHSVJUEZJTNEC-UHFFFAOYSA-N
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Description

. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its role as an intermediate in organic synthesis and its use in the production of various polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl propionate can be synthesized through the esterification of propanoic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, temperatures of 100-150°C.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl propionate involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and ester functional groups. These groups allow the compound to act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl propionate is unique due to its dual functional groups, which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications .

Properties

IUPAC Name

2-hydroxyethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-5(7)8-4-3-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAMKDPMPDEXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621149
Record name 2-Hydroxyethyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24567-27-9
Record name 2-Hydroxyethyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl propionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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